4-Cyclopentenylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

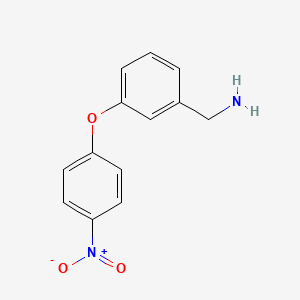

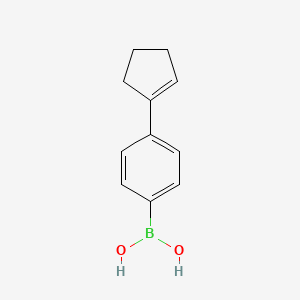

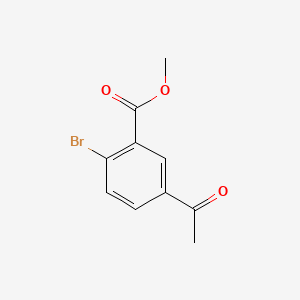

4-Cyclopentenylphenylboronic acid is a chemical compound with the molecular formula C11H13BO2 . It has an average mass of 190.047 Da and a monoisotopic mass of 190.116516 Da .

Molecular Structure Analysis

The InChI code for 4-Cyclopentenylphenylboronic acid is 1S/C11H13BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,13-14H,1-2,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

4-Cyclopentenylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 349.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 164.9±25.9 °C .Wissenschaftliche Forschungsanwendungen

Sensing Applications

4-Cyclopentenylphenylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods .

Biological Labelling

In the field of biological research, 4-Cyclopentenylphenylboronic acid plays a significant role in labelling biomolecules. Its interaction with diols allows for the precise tagging of sugars and glycoproteins, which is essential for tracking and studying biological processes .

Protein Manipulation and Modification

Researchers employ 4-Cyclopentenylphenylboronic acid for protein manipulation and modification. The compound’s ability to form stable complexes with cis-diols present in proteins enables targeted modifications, which can alter protein function or localization, aiding in the study of protein dynamics .

Separation Technologies

The boronic acid moiety of 4-Cyclopentenylphenylboronic acid is effective in separation technologies, particularly in the chromatographic separation of biomolecules. Its affinity for diols makes it suitable for the purification of complex biological samples, such as separating glycoproteins from non-glycosylated proteins .

Development of Therapeutics

4-Cyclopentenylphenylboronic acid: has potential applications in the development of therapeutics. Its ability to interact with various biological molecules can be harnessed to design drugs that target specific pathways or molecular interactions, contributing to the creation of novel treatments .

Electrophoresis of Glycated Molecules

In analytical biochemistry, 4-Cyclopentenylphenylboronic acid is used in the electrophoresis of glycated molecules. It helps in the separation and analysis of glycated proteins and nucleic acids, which is important for understanding diseases like diabetes .

Building Materials for Analytical Methods

The compound is also used as a building block for creating microparticles and polymers that are employed in various analytical methods. These materials can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection assays .

Controlled Release Systems

In pharmaceutical research, 4-Cyclopentenylphenylboronic acid is explored for its use in controlled release systems. For instance, it can be incorporated into polymers that respond to glucose levels, potentially leading to innovative insulin delivery systems for diabetes management .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(cyclopenten-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,13-14H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYEHLBXBQDMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681580 |

Source

|

| Record name | [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-39-7 |

Source

|

| Record name | B-[4-(1-Cyclopenten-1-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)